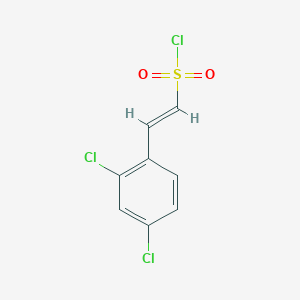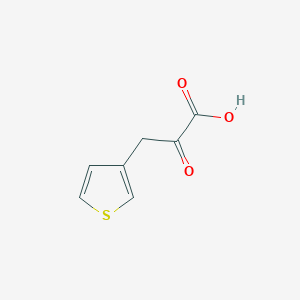
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride, also known as 2,4-DCPE-SC, is an organosulfur compound used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is relatively easy to synthesize and has many potential applications in the laboratory.
Wirkmechanismus
The mechanism of action of (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It is also believed that (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride can interact with other molecules in the body, such as proteins and nucleic acids, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride are not fully understood. However, it is believed that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds in the body. Additionally, (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride has been shown to interact with proteins and nucleic acids, which can affect their activity.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is a relatively easy to synthesize compound that has a wide range of potential applications in the laboratory. It is non-toxic and has a low boiling point, which makes it suitable for use in a variety of experiments. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is sensitive to light and should be stored in a dark, cool environment.
Zukünftige Richtungen
There are many potential future directions for (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride. For example, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Additionally, it could be used in the development of new drugs and treatments for various diseases, as well as in the synthesis of polymers and other organic materials. Finally, further research could be conducted on its potential applications in the laboratory, such as its use as an inhibitor of enzymes and as a reagent for the synthesis of various organic compounds.
Synthesemethoden
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is synthesized from the reaction of 2,4-dichlorophenyl ethyl sulfide (2,4-DCPES) and thionyl chloride (SOCl2). The reaction is conducted in an inert atmosphere such as nitrogen or argon, and the reaction is carried out at room temperature. The reaction is exothermic and proceeds rapidly, resulting in the formation of (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride as the major product. The reaction mechanism involves the nucleophilic attack of the sulfide on the thionyl chloride, followed by the elimination of hydrogen chloride.
Wissenschaftliche Forschungsanwendungen
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride has a wide range of scientific research applications, including its use as a reagent for the synthesis of various organic compounds and as an inhibitor of enzymes. It has also been used in the synthesis of biologically active compounds, such as the antimalarial drug artemisinin, and in the development of new drugs and treatments for cancer and other diseases. Additionally, (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride has been used in the synthesis of polymers and organic materials for various applications.
Eigenschaften
IUPAC Name |
(E)-2-(2,4-dichlorophenyl)ethenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFAGVDNFKYFHR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)

![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)
![4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid](/img/structure/B6611715.png)
amine hydrochloride](/img/structure/B6611718.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)
![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone](/img/structure/B6611737.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)
![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)
